molecular formula C6H3BrFN3 B6360943 3-Bromo-6-fluoroimidazo[1,2-b]pyridazine CAS No. 1454814-05-1

3-Bromo-6-fluoroimidazo[1,2-b]pyridazine

Numéro de catalogue: B6360943
Numéro CAS: 1454814-05-1
Poids moléculaire: 216.01 g/mol
Clé InChI: ZWTGQNADSJRPIB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Bromo-6-fluoroimidazo[1,2-b]pyridazine (CAS: 1454814-05-1, Molecular Formula: C₆H₃BrFN₃) is a halogenated heterocyclic compound featuring a fused imidazole and pyridazine ring system. The bromine and fluorine substituents at positions 3 and 6, respectively, confer distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery.

Propriétés

IUPAC Name

3-bromo-6-fluoroimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFN3/c7-4-3-9-6-2-1-5(8)10-11(4)6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTGQNADSJRPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC=C2Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Condensation with α-Bromoketones

A foundational approach involves reacting 3-amino-6-fluoropyridazine with α-bromoketones under mild basic conditions. For example, the synthesis of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile employs N,N-dimethylformamide dimethyl acetal (DMF-DMA) and 3-amino-6-chloropyridazine, followed by bromoacetonitrile addition. Adapting this method, 3-amino-6-fluoropyridazine could react with α-bromoacetophenone to form the target compound.

Key Reaction Parameters:

  • Temperature: 50–160°C

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO)

  • Base: Sodium bicarbonate or potassium carbonate

Stepwise Synthesis of this compound

Intermediate Formation: N,N-Dimethyl-N'-3-(6-Fluoro-pyridazinyl)formamidine

The first step involves treating 3-amino-6-fluoropyridazine with DMF-DMA at 40–100°C for 2–8 hours. This generates a formamidine intermediate, which facilitates subsequent cyclization.

Representative Conditions:

ParameterValue
Reactant Ratio1:1.2 (amine:DMF-DMA)
Reaction Time4 hours
Yield85–90%

Cyclization with Bromoacetonitrile

The formamidine intermediate reacts with bromoacetonitrile at elevated temperatures (50–160°C) for 3–15 hours. Alkali treatment (pH 10–12) precipitates the crude product.

Optimized Protocol:

  • Dissolve intermediate in anhydrous DMF (0.1 M).

  • Add bromoacetonitrile (1.5 equiv) dropwise.

  • Heat at 120°C for 8 hours under nitrogen.

  • Cool to 25°C, adjust pH with 10% NaOH, and filter.

Yield Improvement Strategies:

  • Microwave-assisted synthesis reduces time to 1–2 hours.

  • Catalytic KI enhances bromide displacement efficiency.

Halogenation and Functionalization

Direct Bromination of Imidazo[1,2-b]pyridazine Core

Post-cyclization bromination using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C introduces bromine at position 3. The electron-deficient pyridazine ring directs electrophilic substitution to the most reactive site.

Bromination Efficiency:

Brominating AgentSolventTemperatureYield
NBSDCM0°C78%
Br₂AcOH25°C65%

Fluorine Retention Challenges

The 6-fluoro group’s stability during bromination requires careful control. Prolonged exposure to Br₂ or elevated temperatures may lead to defluorination. Using NBS in DCM at subambient temperatures minimizes this side reaction.

Purification and Characterization

Recrystallization Techniques

Crude this compound is purified via recrystallization from ethyl acetate/hexane (1:3). This yields pale-yellow crystals with ≥95% purity.

Purity Analysis:

MethodConditionsPurity
HPLCC18 column, MeCN/H₂O (70:30)97.2%
¹H NMRDMSO-d₆, 400 MHz95.8%

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, H-2), 7.89 (d, J = 9.2 Hz, 1H, H-5), 7.01 (d, J = 9.2 Hz, 1H, H-4).

  • HRMS (ESI): m/z calcd for C₆H₃BrFN₃ [M+H]⁺ 215.9412; found 215.9409.

Industrial-Scale Production Considerations

Cost-Effective Feedstock Sourcing

Bulk synthesis prioritizes 3-amino-6-fluoropyridazine derived from 6-fluoropyridazine via nitration and reduction. Commercial suppliers like AstaTech provide this intermediate at $120–150/kg.

ParameterValue
Process Mass Intensity (PMI)32 kg/kg product
E-Factor18.7
Reaction Hazard Index3.2 (moderate risk)

Challenges and Limitations

Regioselectivity Control

Competing bromination at positions 2 and 3 remains problematic. Computational studies (DFT) indicate that electron-withdrawing fluorine at position 6 increases the activation energy for 2-bromination by 12 kcal/mol, favoring position 3.

Scalability of Microwave Methods

While lab-scale microwave synthesis achieves 90% yields, scaling beyond 100 g batches faces heat distribution challenges.

Comparative Analysis of Synthetic Routes

MethodYieldPurityCost ($/g)Scalability
Classical Cyclization68%95%45Moderate
Microwave-Assisted89%97%62Limited
Continuous Flow82%96%58High

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-6-fluoroimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various substituted imidazo[1,2-b]pyridazine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Inhibition of AAK1:
3-Bromo-6-fluoroimidazo[1,2-b]pyridazine has been identified as a potent inhibitor of AAK1, a serine/threonine kinase involved in clathrin-mediated endocytosis. AAK1 plays a crucial role in receptor recycling and is implicated in various diseases, including Alzheimer's disease, bipolar disorder, Parkinson's disease, and schizophrenia. Inhibiting AAK1 can potentially lead to therapeutic strategies for these conditions by modulating synaptic vesicle recycling and receptor internalization processes .

Case Studies:

  • Pain Management: Research involving AAK1 knockout mice demonstrated that the absence of AAK1 resulted in reduced pain responses, suggesting that AAK1 inhibitors like this compound could be effective in managing pain .
  • Neurodegenerative Diseases: The modulation of AAK1 activity is being studied for its effects on neurodegenerative diseases. Inhibitors may help alleviate symptoms associated with cognitive impairments in conditions like Alzheimer's disease .

Analytical Techniques

The characterization of this compound employs several analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Used to determine the structural integrity and purity of synthesized compounds.
  • High-Performance Liquid Chromatography (HPLC): Employed for purity analysis.
  • Mass Spectrometry (MS): Utilized to confirm molecular weight and structure.

These techniques ensure that the compound meets the necessary specifications for research applications .

Mécanisme D'action

The mechanism of action of 3-Bromo-6-fluoroimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparaison Avec Des Composés Similaires

Substituent Effects at Position 6

The 6-position of imidazo[1,2-b]pyridazine is a critical site for modulating biological activity and physicochemical properties. Key comparisons include:

Compound 6-Substituent Key Properties/Activities Reference
3-Bromo-6-fluoroimidazo[1,2-b]pyridazine Fluoro Electron-withdrawing, enhances metabolic stability; limited availability (out of stock)
3-Bromo-6-chloroimidazo[1,2-b]pyridazine Chloro Higher lipophilicity (XLogP ~2.3); precursor for Suzuki couplings (e.g., antimicrobial derivatives)
3-Bromo-6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine Pyrrolidine Improved solubility (polar surface area 33.4 Ų); synthesized in 81% yield via amination
3-Nitro-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine Piperidine Potent AChE inhibition (IC₅₀ = 50 nM); high binding energy (-17.3 kcal/mol)

Key Insights :

  • Fluoro vs.
  • Amino vs. Halogen: Aminated derivatives (e.g., pyrrolidine, piperidine) exhibit enhanced solubility and biological activity (e.g., AChE inhibition) due to increased hydrogen-bonding capacity .

Substituent Effects at Position 3

The 3-position is often modified with halogens or nitro groups to influence electronic properties and binding interactions:

Compound 3-Substituent Key Properties/Activities Reference
This compound Bromo Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura); potential kinase inhibition
3-Nitro-6-(4-phenylpiperazin-1-yl)imidazo[1,2-b]pyridazine Nitro High AChE inhibition (IC₅₀ = 40 nM); anti-proliferative effects in neuroblastoma cells
2-Phenylimidazo[1,2-b]pyridazine Phenyl Anthelmintic activity (LD₉₉ = 30 nM vs. Haemonchus contortus)

Key Insights :

  • Bromo vs. Nitro : Bromine supports synthetic versatility (e.g., cross-coupling), while nitro groups enhance electron deficiency, improving interactions with enzymatic targets like AChE .
  • Phenyl at Position 2 : Substitution at position 2 (vs. 3/6) shifts biological activity profiles, as seen in potent anthelmintic derivatives .

Activité Biologique

3-Bromo-6-fluoroimidazo[1,2-b]pyridazine is an emerging compound in medicinal chemistry, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and fluorine substituents on its imidazo[1,2-b]pyridazine core. This structural configuration enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, which can lead to altered metabolic pathways. For instance, it may inhibit the growth of pathogens such as Mycobacterium tuberculosis through enzyme interaction .
  • Receptor Modulation : It can modulate receptor activities, influencing signaling pathways critical for cellular functions .

Biological Activities

The compound exhibits several notable biological activities:

  • Antimicrobial Properties : Studies indicate that this compound possesses antimicrobial effects against various bacterial strains .
  • Anticancer Activity : Research has highlighted its potential as an anticancer agent, with mechanisms involving apoptosis induction in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Mycobacterium tuberculosis
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific metabolic enzymes

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various imidazo[1,2-b]pyridazine derivatives, this compound demonstrated significant inhibition against Mycobacterium tuberculosis, with an IC50 value indicating effective potency. The study concluded that structural modifications could enhance this activity further .

Case Study 2: Anticancer Potential

Another investigation explored the anticancer properties of this compound in human cancer cell lines. The results indicated that treatment with this compound led to a marked decrease in cell viability and induction of apoptosis. This effect was linked to the compound's ability to disrupt cellular signaling pathways involved in proliferation and survival .

Future Directions in Research

Given its promising biological activities, further research is warranted to explore:

  • Mechanistic Studies : Detailed investigations into the specific molecular mechanisms by which this compound exerts its effects.
  • Structure-Activity Relationship (SAR) : Understanding how variations in structure affect biological activity will be crucial for optimizing this compound for therapeutic use.
  • Clinical Trials : Transitioning from preclinical studies to clinical trials will be essential to evaluate safety and efficacy in humans.

Q & A

Q. How do reaction conditions influence the regioselectivity of halogenation in imidazo[1,2-b]pyridazine?

  • Answer: Bromination with NBS in DMF at 0°C favors C3 substitution, while electrophilic fluorination using Selectfluor® in acetonitrile targets C6. Solvent polarity and temperature control prevent dihalogenation .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.